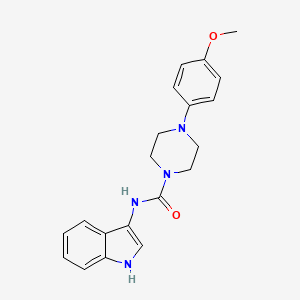
N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide, a compound with notable pharmacological potential, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure that combines an indole moiety with a piperazine ring and a methoxyphenyl group. This configuration contributes to its interaction with various biological targets, particularly in the central nervous system.
Structural Formula
Research indicates that this compound exhibits significant activity as a selective dopamine receptor modulator. Specifically, it has been shown to interact with D2 and D3 dopamine receptors, which play crucial roles in neurological processes such as mood regulation and motor control .
Pharmacological Effects
- Antidepressant Activity : The compound has been evaluated for its potential antidepressant effects through modulation of serotonin and dopamine pathways. Studies suggest that it may enhance serotonergic activity, contributing to mood improvement .
- Anticancer Properties : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, modifications to the piperazine ring have resulted in enhanced cytotoxicity against specific tumor types .
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines. This aspect is particularly relevant in the context of neuroinflammatory disorders .
Table 1: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Dopamine Modulation | D2 & D3 receptor agonism | |
| Antidepressant | Serotonin enhancement | |
| Anticancer | Cytotoxicity in cancer cells | |
| Anti-inflammatory | Cytokine inhibition |
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, this compound was administered to assess its impact on depression-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects mediated by serotonin receptor activation .
Case Study 2: Anticancer Activity
A series of derivatives were synthesized based on the core structure of this compound. These compounds were tested against human cancer cell lines (e.g., breast and prostate cancer). Notably, one derivative exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells, indicating potent anticancer activity .
Properties
IUPAC Name |
N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-16-8-6-15(7-9-16)23-10-12-24(13-11-23)20(25)22-19-14-21-18-5-3-2-4-17(18)19/h2-9,14,21H,10-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXSWPXAUCCIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














